2,4,6-Tribromo-3-nitroaniline

Organic Synthesis Chemoselectivity Nitroarene Reduction

2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8) offers three reactive aryl bromine sites for sequential or exhaustive Suzuki couplings, enabling rapid library generation of highly arylated scaffolds. Unlike non-nitrated 2,4,6-tribromoaniline, the 3-nitro group acts as a masked amine—selective reduction yields 2,4,6-tribromo-1,3-diaminobenzene, a critical precursor for benzimidazoles and transition-metal chelating ligands. The compound additionally serves as a brominating agent with concomitant H₂O₂ generation, simplifying oxidative bromination workflows. Its XLogP3 3.1 and TPSA 71.84 Ų profile positions it favourably for CNS medicinal chemistry campaigns. Choose this multifunctional building block for synthetic strategies that demand orthogonal reactivity and masked-amine versatility.

Molecular Formula C6H3Br3N2O2
Molecular Weight 374.81 g/mol
CAS No. 62406-72-8
Cat. No. B1314880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromo-3-nitroaniline
CAS62406-72-8
Molecular FormulaC6H3Br3N2O2
Molecular Weight374.81 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br
InChIInChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2
InChIKeyWXKZWLNXOMHHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8): Structural Identity and Procurement-Relevant Profile


2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8) is a trisubstituted halogenated nitroaniline derivative with the molecular formula C6H3Br3N2O2 and a molecular weight of 374.81 g/mol . It exists as a solid at room temperature with a reported melting point range of 95–97°C and a predicted density of 2.464 g/cm³ [1]. As a specialized building block, it is supplied by multiple commercial vendors at purities ranging from 95% to 98% and is classified under HS Code 2921420090 for aniline derivatives [2].

2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8): The Case Against Generic Substitution with Non-Nitrated Analogs


Simple substitution with non-nitrated analogs such as 2,4,6-tribromoaniline is chemically inadvisable due to the profound difference in electronic and steric properties imparted by the 3-nitro group. The electron-withdrawing nature of the nitro substituent fundamentally alters the ring's reactivity, reducing the activating effect of the amine and modulating both the rate and regioselectivity of subsequent electrophilic aromatic substitution or cross-coupling reactions [1]. Furthermore, 2,4,6-tribromo-3-nitroaniline is documented as a brominating agent capable of generating hydrogen peroxide, a property not shared by the corresponding tribromoaniline . This functional divergence directly translates to distinct outcomes in synthetic pathways, making generic interchange impossible.

2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8): Procurement-Relevant Quantitative Differentiation Evidence


Reactivity Differentiation: Nitro Group Reductive Selectivity vs. 2,4,6-Tribromoaniline

The presence of the 3-nitro group in 2,4,6-tribromo-3-nitroaniline provides a distinct and quantifiable synthetic handle absent in the simpler analog 2,4,6-tribromoaniline. While the tribromoaniline analog is limited to reactions of the amine or bromine substituents, the nitro group in the target compound can be selectively reduced to a second amine. This chemoselective reduction is a well-established transformation in nitroarene chemistry, where high yields (>95%) are routinely achieved using catalytic hydrogenation or metal/acid systems, yielding 2,4,6-tribromo-1,3-diaminobenzene [1]. This bifurcated reactivity pathway is not accessible from 2,4,6-tribromoaniline, establishing a clear, functional point of differentiation.

Organic Synthesis Chemoselectivity Nitroarene Reduction Aromatic Amine

Electronic Influence on Cross-Coupling: Differentiated Halogen Reactivity vs. 2,4,6-Trichloroaniline

The electronic environment created by the combination of three bromine atoms and a nitro group in 2,4,6-tribromo-3-nitroaniline significantly differentiates it from its chloro-analog, 2,4,6-trichloroaniline, in palladium-catalyzed cross-coupling reactions. A study on the ligand-free Suzuki reaction of tribromoanilines demonstrated that the presence of electron-withdrawing groups on the aniline ring influences both yield and selectivity [1]. Specifically, while 2,4,6-tribromoaniline itself is a competent substrate, the introduction of a nitro group is expected to further modulate oxidative addition rates. In contrast, the corresponding aryl chlorides (e.g., 2,4,6-trichloroaniline) are typically unreactive under ligand-free, mild Suzuki conditions due to the higher C-Cl bond strength [2]. This positions the tribromo-nitro scaffold as a more versatile building block for complex molecule assembly compared to its less reactive chlorinated counterpart.

Palladium Catalysis Suzuki-Miyaura Aryl Bromide Ligand-Free

Predicted Physicochemical Properties: Lipophilicity and Topological Polar Surface Area Differentiation

The incorporation of a nitro group in 2,4,6-tribromo-3-nitroaniline yields a computationally predicted property profile that is meaningfully different from both 2,4,6-tribromoaniline and 2,6-dibromo-4-nitroaniline. This has direct implications for applications in medicinal chemistry where physicochemical properties govern compound behavior. According to calculated values, the target compound has a higher topological polar surface area (TPSA: 71.84 Ų) and a higher partition coefficient (XLogP3: 3.1) than 2,6-dibromo-4-nitroaniline (TPSA: 71.84 Ų; XLogP: 2.7) [1][2]. These differences, while subtle, can influence membrane permeability and solubility, key parameters in drug discovery screening cascades [3].

Medicinal Chemistry ADME Lipinski's Rule LogP

Brominating Agent Capability: Hydrogen Peroxide Generation vs. In-Class Analogs

2,4,6-Tribromo-3-nitroaniline is described as a brominating agent capable of generating hydrogen peroxide, a specific reactivity claim not made for many of its close analogs like 2,4,6-tribromoaniline or 2,6-dibromo-4-nitroaniline . While the precise quantitative yield and conditions for this specific reaction are not provided in the available primary literature, the claim itself, sourced from multiple chemical suppliers, indicates a unique reaction pathway likely involving the decomposition or redox activity of the compound . The bromination of this compound is reported to produce 4 equivalents of hydrogen peroxide . This suggests a potential dual role as both substrate and oxidant source in certain reaction contexts, which is a notable point of differentiation.

Oxidative Bromination Reagent Mechanism Hydrogen Peroxide

2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8): Validated Application Scenarios Based on Differentiation Evidence


Synthesis of Diamine Monomers and Ligands for Organometallic Complexes

The nitro group in 2,4,6-tribromo-3-nitroaniline serves as a masked amine, enabling the synthesis of ortho-diamines. Selective reduction of the nitro group yields 2,4,6-tribromo-1,3-diaminobenzene, a valuable precursor for heterocycles like benzimidazoles or as a chelating moiety for transition metals [1]. This application is not accessible with the simpler analog, 2,4,6-tribromoaniline, which lacks this second amine precursor, making the target compound a superior choice for projects requiring diamine building blocks.

Diversification via Ligand-Free Suzuki-Miyaura Cross-Coupling

Given the established reactivity of aryl bromides under ligand-free palladium-catalyzed Suzuki conditions [1], 2,4,6-tribromo-3-nitroaniline is an excellent substrate for generating a library of mono-, bis-, or tris-aryl derivatives. The presence of three reactive bromine handles allows for sequential or exhaustive coupling, providing a route to highly arylated aniline scaffolds that are valuable in materials science and medicinal chemistry [1]. The bromine atoms provide a reactivity advantage over the corresponding chloro-analog, which would require more specialized and expensive catalytic systems [2].

Building Block for CNS-Targeted Drug Discovery Libraries

The predicted physicochemical profile of 2,4,6-tribromo-3-nitroaniline, specifically its moderate lipophilicity (XLogP3 = 3.1) and topological polar surface area (TPSA = 71.84 Ų), positions it as a potentially attractive scaffold for medicinal chemistry programs targeting the central nervous system (CNS) [1][2]. This property profile, compared to the slightly less lipophilic 2,6-dibromo-4-nitroaniline (XLogP = 2.7) [2], may offer a distinct balance between blood-brain barrier permeability and clearance, making it a strategic choice for hit-to-lead optimization campaigns where such parameters are critical [3].

Specialty Reagent for Oxidative Bromination Processes

For specific synthetic transformations requiring an in-situ source of bromine and hydrogen peroxide, 2,4,6-tribromo-3-nitroaniline is a candidate reagent [1]. Its described function as a brominating agent that generates H2O2 differentiates it from other halogenated anilines, offering a potentially more convenient or selective approach for certain oxidative bromination reactions [1]. This application is particularly relevant for process chemists seeking alternative methods for introducing bromine atoms under oxidative conditions.

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